3-phenoxy-N-(2H-tetrazol-5-yl)benzamide
Description
3-Phenoxy-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a phenoxy group at the 3-position of the benzamide core and a tetrazole ring attached via an amide linkage. The tetrazole moiety (2H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, offering similar electronic and steric properties while enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13(15-14-16-18-19-17-14)10-5-4-8-12(9-10)21-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQACQBXPHNBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tetrazole-Containing Benzamides
Compounds with tetrazole substituents are often designed to mimic carboxylic acids while improving pharmacokinetic profiles. Key examples include:
Key Findings :
Carboxylic Acid Isosteres
Tetrazoles are classical isosteres for carboxylic acids. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the tetrazole with an N,O-bidentate directing group, enabling metal coordination in catalysis. Unlike tetrazole-containing analogs, this compound lacks the acidic proton, altering its solubility and reactivity .
Substituted Benzamides with Directing Groups
Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) () incorporate dimethoxyphenethylamine-derived substituents. These derivatives are optimized for C–H bond functionalization reactions, where the directing group’s electronic properties (e.g., methoxy vs. hydroxy in Rip-D) influence regioselectivity .
Heterocyclic Variants
Benzamides fused with thiazole, triazole, or indole rings (e.g., 5-chloro-2-methoxy-N-[3-methyl-1-(4-thiophen-2-yl-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide in ) demonstrate divergent applications. The thiophene-thiazole moiety enhances π-π stacking interactions, making such compounds suitable for targeting kinase enzymes .
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